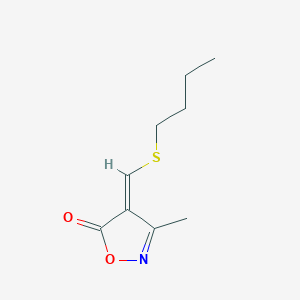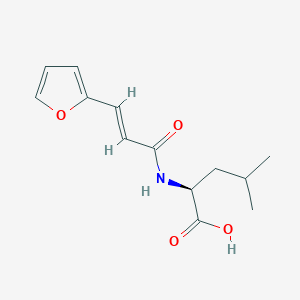
N-((1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methyl)acetamide is a compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a phenyl group, a pyrrole ring, and a pyrazole ring, making it a complex molecule with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a cyclization reaction involving an appropriate precursor.
Attachment of the Phenyl Group: The phenyl group is attached through a substitution reaction.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-((1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
N-((1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methyl)acetamide has been studied for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the inhibition of certain enzymes.
Medicine: Research has indicated its potential as an antiviral agent, particularly against hepatitis C virus.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of N-((1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2, an enzyme involved in inflammation . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its normal function.
類似化合物との比較
Similar Compounds
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides: These compounds share a similar core structure but differ in the functional groups attached.
Pyrazolecarboxamide Derivatives: These compounds also contain the pyrazole ring but have different substituents.
Uniqueness
N-((1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit cyclooxygenase-2 and potential antiviral activity set it apart from other similar compounds .
特性
CAS番号 |
95834-07-4 |
|---|---|
分子式 |
C16H16N4O |
分子量 |
280.32 g/mol |
IUPAC名 |
N-[(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C16H16N4O/c1-13(21)17-11-14-12-18-20(15-7-3-2-4-8-15)16(14)19-9-5-6-10-19/h2-10,12H,11H2,1H3,(H,17,21) |
InChIキー |
DMWFUSKNAGJKOO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCC1=C(N(N=C1)C2=CC=CC=C2)N3C=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile](/img/structure/B15210972.png)







